molecular formula C18H16Cl2N2O3 B2872197 4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol CAS No. 1147476-91-2

4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol

Cat. No.: B2872197
CAS No.: 1147476-91-2
M. Wt: 379.24
InChI Key: IDVNCOVGXLDLIP-UHFFFAOYSA-N
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Description

The compound “4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol” is a complex organic molecule. It contains a phenol group, which is an aromatic ring (benzene) with a hydroxyl group (-OH) attached. It also contains a dichloropyridine group, which is a pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom) with two chlorine atoms attached. The molecule also includes two carbonyl groups (C=O), and a piperidine ring, which is a six-membered ring with 5 carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the dichloropyridine and piperidine rings. Dichloropyridine can be produced by direct reaction of pyridine with chlorine . The specific synthesis pathway for this compound isn’t available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The dichloropyridine and piperidine rings would add a level of complexity to the molecule’s structure. The presence of the carbonyl groups could potentially allow for hydrogen bonding, which could affect the molecule’s structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dichloropyridine and phenol groups. The chlorine atoms on the dichloropyridine ring could potentially be reactive sites. The phenol group could also be involved in reactions due to the reactivity of the hydroxyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichloropyridine and phenol groups could potentially affect its solubility, boiling point, melting point, and other physical properties .

Safety and Hazards

As with any chemical compound, handling “4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol” would require proper safety precautions. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and potential health effects .

Properties

IUPAC Name

[1-(3,6-dichloropyridine-2-carbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c19-14-5-6-15(20)21-16(14)18(25)22-9-7-12(8-10-22)17(24)11-1-3-13(23)4-2-11/h1-6,12,23H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNCOVGXLDLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)O)C(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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